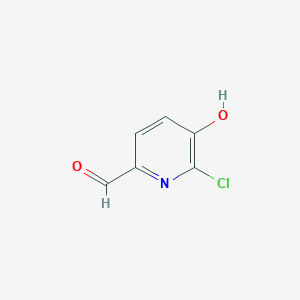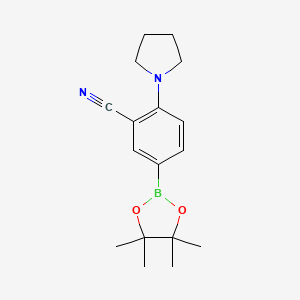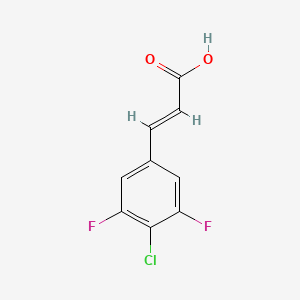
4-Chloro-3,5-difluorocinnamic acid
Descripción general
Descripción
4-Chloro-3,5-difluorocinnamic acid is a chemical compound with the molecular formula C9H5ClF2O2 . It has a molecular weight of 218.58 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3,5-difluorocinnamic acid consists of a cinnamic acid core with chlorine and fluorine substitutions at the 4th and 3rd, 5th positions respectively . The exact 3D structure is not provided in the available resources.Aplicaciones Científicas De Investigación
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
4-Chloro-α-cyanocinnamic acid, a derivative of 4-Chloro-3,5-difluorocinnamic acid, has been identified as an efficient soft matrix for detecting cyanocobalamin in foodstuffs using MALDI mass spectrometry. This compound facilitates the protonated adduct of intact cyanocobalamin, providing a base peak that is crucial for accurate mass spectrometric analysis. The specificity of 4-chloro-α-cyanocinnamic acid in this role highlights its potential for qualitative analysis in various food samples, including fish, liver, and meat, due to its ability to minimize fragmentation and maintain the integrity of the target molecule during analysis (Calvano, Ventura, Palmisano, & Cataldi, 2016).
High-Pressure Reactivity Studies
Research on the reactivity of difluorocinnamic acids, including 4-Chloro-3,5-difluorocinnamic acid, under high pressures has provided insights into their crystal structure transformations. These studies are crucial for understanding the influence of environmental factors on the chemical reactivity and physical properties of these compounds. High-pressure conditions have been shown to affect the rate of [2 + 2] photodimerization reactions, which are pivotal in the synthesis of new chemical structures. This research is fundamental for the development of novel materials and pharmaceuticals, demonstrating the versatile applications of 4-Chloro-3,5-difluorocinnamic acid in crystal engineering and materials science (Galica, Bąkowicz, Konieczny, & Turowska-Tyrk, 2018).
Safety And Hazards
Direcciones Futuras
A study on the co-crystallization of cytosine and its fluorinated derivative with 4-chloro-3,5-dinitrobenzoic acid suggests potential future directions in the field of multi-component crystallization . The study discusses the significance of these findings for the scale-up of crystallization of multi-component molecular materials and for future transfer into continuous cooling crystallization .
Propiedades
IUPAC Name |
(E)-3-(4-chloro-3,5-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2O2/c10-9-6(11)3-5(4-7(9)12)1-2-8(13)14/h1-4H,(H,13,14)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQMRFBOVAOGAA-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)Cl)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-difluorocinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1428404.png)


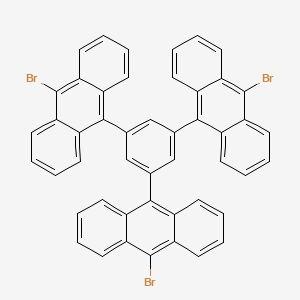


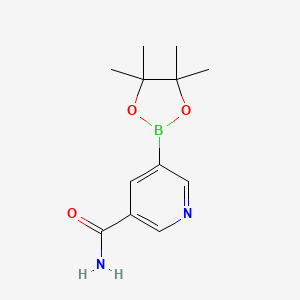
![[2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol](/img/structure/B1428416.png)
